
N,N-dimethyl-2-(2-phenylquinazolin-4-yl)oxyethanamine;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-(2-phenylquinazolin-4-yl)oxyethanamine;sulfuric acid is a complex organic compound that belongs to the quinazoline derivatives family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(2-phenylquinazolin-4-yl)oxyethanamine involves several steps. One common method includes the reaction of N,N-dimethyl-2-phenylquinazolin-4-amine with ethylene oxide in the presence of a base to form the desired product . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are employed to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-2-(2-phenylquinazolin-4-yl)oxyethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce secondary amines .
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2-(2-phenylquinazolin-4-yl)oxyethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-bacterial properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N,N-dimethyl-2-(2-phenylquinazolin-4-yl)oxyethanamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-cancer or anti-inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-dimethyl-2-phenylquinazolin-4-amine
- N,N-Dimethyl-2,2-dimethoxyacetamide
- 4-Quinazolinamine,N,N-dimethyl-2-phenyl
Uniqueness
N,N-dimethyl-2-(2-phenylquinazolin-4-yl)oxyethanamine is unique due to its specific structural features and the presence of the quinazoline moiety, which imparts distinct biological activities. Compared to similar compounds, it exhibits enhanced enzyme inhibition and broader applications in scientific research .
Eigenschaften
CAS-Nummer |
831226-58-5 |
|---|---|
Molekularformel |
C18H21N3O5S |
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(2-phenylquinazolin-4-yl)oxyethanamine;sulfuric acid |
InChI |
InChI=1S/C18H19N3O.H2O4S/c1-21(2)12-13-22-18-15-10-6-7-11-16(15)19-17(20-18)14-8-4-3-5-9-14;1-5(2,3)4/h3-11H,12-13H2,1-2H3;(H2,1,2,3,4) |
InChI-Schlüssel |
NWTHEXXYZDYIGB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-hydrazinylidenemethyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B14203244.png)
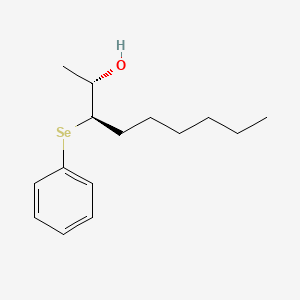

![9H-Carbazole, 9-[(2-chloroethoxy)methyl]-3-iodo-](/img/structure/B14203266.png)
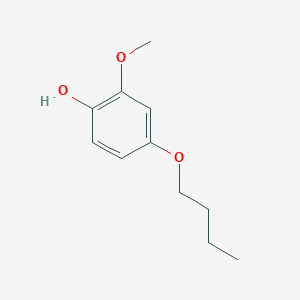
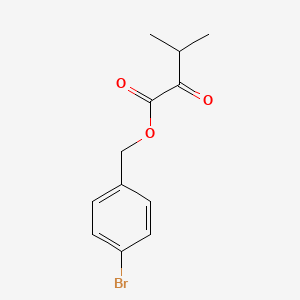
![(4R)-4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B14203289.png)
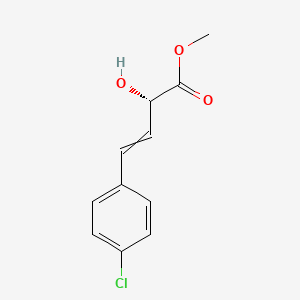

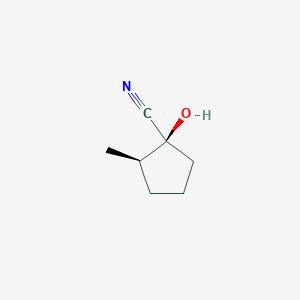
![Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid](/img/structure/B14203311.png)
![2-[2,3,5,6-Tetrafluoro-4-(1H-imidazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B14203323.png)
![3-Cyclohexyl-6-methoxy-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203327.png)
![3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14203339.png)
